molecular formula C8H7NS B1347632 4-Methylthieno[3,2-c]pyridine CAS No. 30433-78-4

4-Methylthieno[3,2-c]pyridine

Cat. No. B1347632
Key on ui cas rn: 30433-78-4
M. Wt: 149.21 g/mol
InChI Key: IFQXMPBAKFTEHE-UHFFFAOYSA-N
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Patent
US04839365

Procedure details

To 4.43 g (0.0293 mol) of 4-methyl-6, 7-dihydrothieno[3, 2-c]pyridine (g-1) were added 244 ml of dry xylene and 3.42 g of 10% palladium carbon, and the mixture was refluxed for 34 hr. After being cooled down to room temperature, the solution was filtered. The filtrate was concentrated under reduced pressure and subjected to silica gel column chromatography, eluting with AcOEt - MeOH, whereby 1.47 g (Yield : 33.6%) of the objective product, 4-methylthieno[3, 2-c]pyridine (j-1) was obtained as brown liquid.
Quantity
4.43 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
3.42 g
Type
catalyst
Reaction Step One
Quantity
244 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH2:5][CH2:4][N:3]=1>[C].[Pd].C1(C)C(C)=CC=CC=1>[CH3:1][C:2]1[C:7]2[CH:8]=[CH:9][S:10][C:6]=2[CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.43 g
Type
reactant
Smiles
CC1=NCCC2=C1C=CS2
Name
palladium carbon
Quantity
3.42 g
Type
catalyst
Smiles
[C].[Pd]
Name
Quantity
244 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 34 hr
Duration
34 h
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with AcOEt - MeOH, whereby 1.47 g (Yield : 33.6%) of the objective product

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC2=C1C=CS2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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